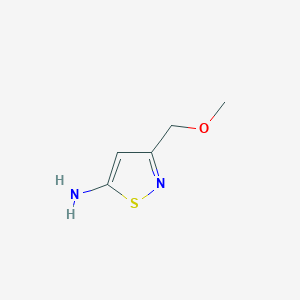
2-(4-Boc-1-piperazinyl)-5-propylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Boc-1-piperazinyl)-5-propylpyrimidine is a chemical compound that features a pyrimidine ring substituted with a propyl group at the 5-position and a 4-Boc-1-piperazinyl group at the 2-position. The Boc group (tert-butoxycarbonyl) is a common protecting group used in organic synthesis to protect amines from unwanted reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Boc-1-piperazinyl)-5-propylpyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative.
Introduction of the Propyl Group: The propyl group can be introduced via an alkylation reaction using a suitable propyl halide.
Attachment of the 4-Boc-1-piperazinyl Group: This step involves the nucleophilic substitution of the pyrimidine ring with 4-Boc-1-piperazine under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Boc-1-piperazinyl)-5-propylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
Oxidation: Formation of pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-Boc-1-piperazinyl)-5-propylpyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-Boc-1-piperazinyl)-5-propylpyrimidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The Boc group can be removed under acidic conditions, revealing the active piperazine moiety, which can then interact with various molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Boc-1-piperazinyl)pyrimidine-5-carbonitrile: Similar structure but with a cyano group at the 5-position instead of a propyl group.
2-(4-Boc-1-piperazinyl)acetic acid: Contains an acetic acid moiety instead of a pyrimidine ring.
4-(4-Boc-1-piperazinyl)-2-(trifluoromethyl)quinoline: Features a quinoline ring with a trifluoromethyl group.
Uniqueness
2-(4-Boc-1-piperazinyl)-5-propylpyrimidine is unique due to the presence of both a propyl group and a Boc-protected piperazine moiety on the pyrimidine ring, which can impart distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C16H26N4O2 |
|---|---|
Peso molecular |
306.40 g/mol |
Nombre IUPAC |
tert-butyl 4-(5-propylpyrimidin-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H26N4O2/c1-5-6-13-11-17-14(18-12-13)19-7-9-20(10-8-19)15(21)22-16(2,3)4/h11-12H,5-10H2,1-4H3 |
Clave InChI |
LKXRBXCJWOVJLA-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CN=C(N=C1)N2CCN(CC2)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




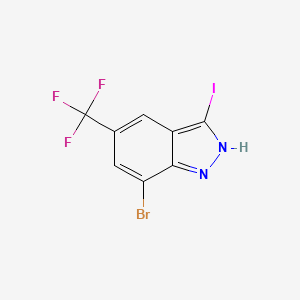
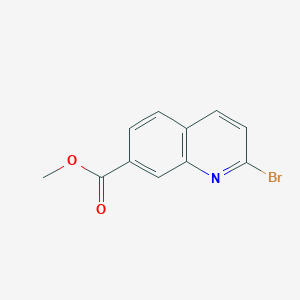

![2,2-Dimethylbenzo[d][1,3]dioxole-5-carbonitrile](/img/structure/B13674822.png)
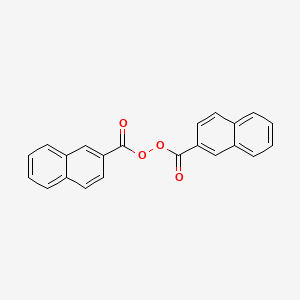
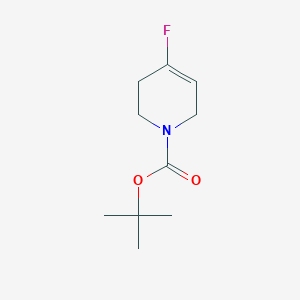
![2,7-Dichloro-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13674848.png)
![7-(4-Bromo-3-fluoro-2-methylphenoxy)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13674850.png)

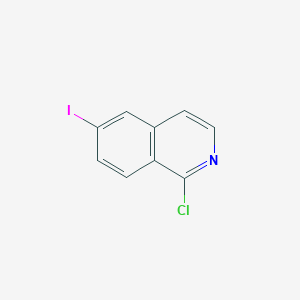
![4-Chloro-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13674861.png)
